![2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one - 125292-32-2](/images/structure/BT-1463406.png) 
                            The synthesis of 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one typically involves several key steps:
This synthetic pathway highlights the intricate nature of organic synthesis required to obtain this compound effectively.
The molecular structure of 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one can be described by its molecular formula and molecular weight .
The compound has a charge of 0 and exhibits specific stereochemistry that may influence its interaction with biological targets .
The reactivity of 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one can be analyzed through its interactions in various chemical environments:
These reactions are critical for understanding how this compound may behave in biological systems and during synthetic processes.
The mechanism of action for 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one primarily revolves around its role as a muscle relaxant.
This mechanism underscores its therapeutic utility in conditions characterized by muscle spasticity .
The melting point and boiling point data are crucial for practical applications but may vary based on purity and specific synthesis methods .
The primary applications of 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one include:
This compound exemplifies the intersection of organic chemistry with medicinal applications, highlighting its significance in contemporary pharmaceutical research.
The compound 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one (CAS Registry Number: 125292-32-2) is assigned the molecular formula C₉H₆ClN₅OS and a molecular weight of 267.69 g/mol [1] [4]. Its IUPAC name follows hierarchical conventions:
Clc1ccc2nsnc2c1NC3=NCC(=O)N3 [1].  Structural representations include:
ClC1=C(NC2=NC(=O)CN2)C3=NSN=C3C=C1 [8] UAPHNYZODWBPMU-UHFFFAOYSA-N [8] Table 1: Key Identifiers of the Compound
| Property | Value | 
|---|---|
| CAS Registry Number | 125292-32-2 | 
| Molecular Formula | C₉H₆ClN₅OS | 
| Molecular Weight | 267.69 g/mol | 
| IUPAC Name | 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one | 
| UNII Code | T2GEH2E9MH | 
| PubChem CID | 125355057 | 
Heterocyclic nomenclature permits non-IUPAC names that emphasize structural features or biochemical roles:
Hantzsch-Widman rules clarify numbering:
This compound belongs to a pharmacologically significant benzothiadiazole family. Key derivatives include:
Structural distinction: Lacks the imidazolone ring, reducing molecular weight to 185.63 g/mol .
5-Chloro-2,1,3-benzothiadiazol-4-amine:
Identical to the above but uses positional numbering ("4-amine") instead of functional prefix ("4-amino") [7].
Tizanidine-related structures:
Table 2: Structural and Functional Comparison of Benzothiadiazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Role | 
|---|---|---|---|---|
| 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one | C₉H₆ClN₅OS | 267.69 | Fused benzothiadiazole + imidazolone | Tizanidine metabolite | 
| 4-Amino-5-chloro-2,1,3-benzothiadiazole | C₆H₄ClN₃S | 185.63 | Unsubstituted amino group at C4 | Synthetic precursor | 
| 5-Chloro-2,1,3-benzothiadiazol-4-amine | C₆H₄ClN₃S | 185.63 | Identical to above; alternative nomenclature | Intermediate in drug synthesis | 
Synthetic relationships:
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1